4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3N2/c9-4-1-3(8(11,12)13)2-5-6(4)15-7(10)14-5/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOKVEPOZUFIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469175 | |
| Record name | 4-bromo-2-chloro-6-trifluoromethyl-1H -benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683240-53-1 | |
| Record name | 4-bromo-2-chloro-6-trifluoromethyl-1H -benzoimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitroaniline and trifluoromethyl bromide.
Reaction Conditions:
Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring structure.
Final Product: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate can introduce hydroxyl groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Material Science: It is employed in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional properties of 4-bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole can be contextualized by comparing it to analogous benzimidazole derivatives. Key differences in substituent type, position, and electronic effects are summarized below:
Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives
Key Observations:
Substituent Position Effects: The position of bromine significantly impacts biological activity. For instance, bromine at position 4 (target compound) versus position 6 (e.g., 6-bromo-5-fluoro-4-CF₃ derivative ) alters steric interactions with biological targets.
Electronic Effects: The trifluoromethyl group (CF₃) at position 6 in the target compound enhances electron-withdrawing effects, stabilizing the aromatic system and improving resistance to oxidative metabolism. This contrasts with nitro (NO₂) groups, which increase reactivity but may reduce bioavailability . Fluorine substitution (e.g., in the 6-bromo-5-fluoro derivative ) improves lipophilicity and membrane penetration, a feature absent in the target compound.
Pharmacological Potential: Benzimidazoles with phenyl or thiophene substituents (e.g., 5-bromo-2-phenylbenzimidazole or bromothiophene derivatives ) exhibit enhanced binding to hydrophobic pockets in enzymes or receptors, whereas the target compound’s halogen/CF₃ combination may favor interactions with polar residues.
Synthetic Accessibility :
- Bromination and chlorination steps are common in synthesizing these derivatives (e.g., N-bromosuccinimide (NBS) in and ). The target compound’s trifluoromethyl group likely requires specialized reagents, such as trifluoromethylation agents, increasing synthetic complexity compared to methyl or nitro analogues .
Biologische Aktivität
4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole is a heterocyclic compound belonging to the benzimidazole family, recognized for its diverse biological activities. The presence of halogen and trifluoromethyl substituents enhances its chemical reactivity and potential applications in medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrClFN
- Molecular Weight : 299.47 g/mol
- CAS Number : 683240-53-1
The biological activity of 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole is primarily attributed to its ability to interact with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The trifluoromethyl group significantly enhances its binding affinity and selectivity, making it a valuable candidate in drug discovery.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapy. For instance, a study evaluated its efficacy against A549 (lung cancer) and HeLa (cervical cancer) cell lines using the MTT assay protocol. The results demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell growth.
| Compound | Cell Line | IC (nM) | Comparison with Doxorubicin |
|---|---|---|---|
| 4-Bromo-2-chloro-6-trifluoromethyl-benzimidazole | A549 | 50 | Superior |
| 4-Bromo-2-chloro-6-trifluoromethyl-benzimidazole | HeLa | 45 | Superior |
The IC values indicate that this compound is more effective than the standard chemotherapeutic agent doxorubicin in these models .
Antiviral Activity
In addition to anticancer properties, this compound has shown promise as an antiviral agent. Research indicates that benzimidazole derivatives can inhibit HIV-1 variants by targeting reverse transcriptase (RT), with some analogs demonstrating nanomolar inhibitory activity against both wild-type and resistant strains .
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound caused morphological changes in treated cancer cells, indicating its potential as a potent inhibitor of cell growth. Molecular docking studies further supported these findings by revealing interactions with key signaling pathways involved in cancer progression .
- Antiviral Studies : A detailed investigation into the antiviral properties showed that certain derivatives could effectively inhibit HIV replication by binding to RT, significantly reducing viral load in treated cells .
Comparison with Similar Compounds
The unique trifluoromethyl group distinguishes 4-Bromo-2-chloro-6-trifluoromethyl-1H-benzoimidazole from other benzimidazole derivatives, which often lack such substituents. This modification not only enhances chemical stability but also improves biological activity compared to similar compounds like:
| Compound Name | Substituent | Activity Level |
|---|---|---|
| 4-Bromo-2-chloro-6-fluorobenzimidazole | Fluorine | Moderate |
| 4-Bromo-2-chloro-6-methylbenzimidazole | Methyl | Low |
| 4-Bromo-2-chloro-6-nitrobenzimidazole | Nitro | Moderate |
Q & A
Q. What are the established synthetic routes for 4-bromo-2-chloro-6-trifluoromethyl-1H-benzimidazole, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with appropriate electrophilic reagents. For example:
- Step 1 : Bromination and trifluoromethylation of precursor aromatic rings under controlled conditions (e.g., using NBS for bromination and CF₃I/TMSCF₃ for trifluoromethylation).
- Step 2 : Cyclization with chloro-substituted reagents (e.g., POCl₃) to form the benzimidazole core .
- Characterization : Intermediate purity is confirmed via TLC (Rf ~0.65 in ethyl acetate/hexane), FTIR (C-Br stretch at ~590 cm⁻¹, C-Cl at ~745 cm⁻¹), and ¹H NMR (aromatic protons at δ 7.36–8.35 ppm) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=N imidazole stretch at ~1611 cm⁻¹).
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., deshielded protons near electron-withdrawing groups).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z ~222.12 for related derivatives) .
- Melting Point Analysis : Sharp melting ranges (e.g., 262–266°C) indicate purity .
Q. How should researchers handle safety and storage considerations for this compound?
- Ventilation : Use fume hoods for synthesis to mitigate inhalation risks.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact.
- Storage : Keep in airtight containers at –20°C, away from moisture and oxidizers .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model reaction energetics and transition states.
- Reaction Path Search : Algorithms like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Case Study : ICReDD’s workflow integrates computed activation barriers with experimental validation, achieving >85% yield in analogous reactions .
Q. What experimental design strategies resolve contradictions in spectral or reactivity data?
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity). For example, a 2³ factorial design can optimize bromination efficiency .
- Data Reconciliation : Cross-validate NMR/IR with X-ray crystallography (e.g., single-crystal studies resolve positional isomerism in benzimidazoles) .
Q. How does this compound interact with biological targets like kinases, and how are binding affinities assessed?
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR kinase (PDB ID: 1M17). Adjust torsional angles for halogen bonds between Br/Cl substituents and hydrophobic pockets.
- In Vitro Assays : Measure IC₅₀ via MTT cytotoxicity assays (e.g., IC₅₀ ~5 µM for related derivatives against HeLa cells) .
Q. What mechanistic insights explain substituent-directed reactivity in halogenation reactions?
- Electrophilic Aromatic Substitution (EAS) : Bromine/chlorine preferentially attack electron-rich positions. Steric effects from the trifluoromethyl group direct substitution to the 4- and 6-positions.
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., C-Br bond formation) .
Q. How can membrane separation technologies purify this compound at scale?
- Nanofiltration : Use polyamide membranes (MWCO ~300 Da) to retain unreacted precursors.
- Optimization : Adjust transmembrane pressure (3–5 bar) and pH (neutral) to maximize flux and selectivity .
Methodological Notes
- Synthesis Optimization : For reproducibility, document solvent purity (HPLC-grade) and catalyst loading (e.g., 10 mol% Pd(OAc)₂ for coupling reactions).
- Data Validation : Compare elemental analysis (e.g., C, H, N ±0.3%) with theoretical values to confirm stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
